n-Hydroxymethanesulfonamide
Overview
Description
N-Hydroxymethanesulfonamide is a useful research compound. Its molecular formula is CH5NO3S and its molecular weight is 111.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Analysis : Capillary electrophoresis with indirect UV detection was applied for the quantitative direct determination of hydroxymethanesulfonate ion in atmospheric aerosols and other environmental samples (Dabek-Zlotorzynska et al., 2002).
Atmospheric Studies : Hydroxymethanesulfonate was identified as an important component in fog and cloud systems, helping in the understanding of atmospheric processes (Whiteaker & Prather, 2003).
Atmospheric Aerosol Analysis : Measurement of hydroxymethanesulfonate in atmospheric aerosols was conducted to understand its existence outside of clouds and its contribution to aerosol sulfur (Dixon & Aasen, 1999).
Fog Water Chemistry : Identification of hydroxymethanesulfonate in fog water using ion-pairing chromatographic techniques helped in the analysis of atmospheric water droplets (Munger, Tiller, & Hoffmann, 1986).
Polymer Research : Investigated the effects of hydroxyl groups in phenoxy-type polymers on cure reactions and network morphology of crosslinking epoxy systems (Hseih, Su, & Woo, 1998).
Buffer Solubility Analysis : Studied solubilities and transfer free energies of buffers including TRIS, TAPS, TAPSO, and TABS from water to aqueous ethanol solutions (Taha & Lee, 2010).
Emulsion Polymerization : Hydroxymethane sulfinate was used to induce the aqueous polymerization of n-butyl acrylate, affecting polymerization behavior and rate (Wang, Kuo, & Chen, 1995).
Sulfur Dioxide Analysis : A method using formaldehyde buffered at pH approx. 4 to stabilize atmospheric SO2 as hydroxymethanesulfonic acid was developed (Dasgupta, DeCesare, & Ullrey, 1980).
Dissociation Thermodynamics : Investigated thermodynamics of the dissociation of aminomethanesulfonic acid and its N-substituted derivatives in aqueous solutions (Khoma, 2017).
Aquaculture Applications : Evaluated sodium hydroxymethanesulfonate for reducing total ammonia nitrogen in rotifer batch culture systems (Riche, Pfeiffer, & García, 2006).
Atmospheric Chemistry Modeling : A theoretical study explored the formation and oxidation mechanism of hydroxyalkylsulfonate in the atmospheric aqueous phase (Zhang et al., 2019).
Organic Chemistry Synthesis : Aminoiminomethanesulfonic acid was used to convert primary amines to corresponding guanidine derivatives (Kim, Lin, & Mosher, 1988).
Textile Industry Applications : Methanesulfonic acid, similar to hydroxymethanesulfonic acid, was investigated as a catalyst for finishing cotton to produce durable-press properties (Reinhardt, Kullman, Cashen, & Reid, 1973).
Global Atmospheric Studies : Modeled global significance of hydroxymethanesulfonate and its spatial and seasonal patterns in the atmosphere (Song et al., 2020).
Properties
IUPAC Name |
N-hydroxymethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVNSKYIUPAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-03-2 | |
Record name | Methylsulphamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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